molecular formula C16H16N4O3S B15104192 N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzenesulfonamide

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzenesulfonamide

Cat. No.: B15104192
M. Wt: 344.4 g/mol
InChI Key: GSNGTWXJLDYQKM-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzenesulfonamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is fused with a benzenesulfonamide group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The benzenesulfonamide group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrido[2,3-d]pyrimidine core or the benzenesulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions can vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, as a tyrosine kinase inhibitor, it can bind to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with other molecular targets, such as cyclin-dependent kinases, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzenesulfonamide include other pyrido[2,3-d]pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the pyrido[2,3-d]pyrimidine core with the benzenesulfonamide group. This structural feature may confer distinct biological activities and therapeutic potential, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C16H16N4O3S/c1-12-19-15-14(8-5-9-17-15)16(21)20(12)11-10-18-24(22,23)13-6-3-2-4-7-13/h2-9,18H,10-11H2,1H3

InChI Key

GSNGTWXJLDYQKM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1CCNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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